5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
This compound belongs to the tetrahydropyrimidine-dione class, characterized by a six-membered ring with two ketone groups at positions 2 and 2. Key structural features include:
- Methyl (-CH₃) at position 3 and propyl (-CH₂CH₂CH₃) at position 1: Influence lipophilicity and steric effects.
- Molecular formula: C₈H₁₃N₃O₂ (calculated molecular weight: 183.21 g/mol).
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-3-methyl-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-11-5-6(9)7(12)10(2)8(11)13/h5H,3-4,9H2,1-2H3 |
InChI Key |
SKIXAXMAOQSLBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=O)N(C1=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-propylurea with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Insights
Branched alkyl chains (e.g., 2-methylpropyl in ) introduce steric hindrance, which may reduce enzymatic degradation but limit binding to target sites.
Amino Group Reactivity: The 5-amino group distinguishes the target compound from non-amino analogs like Thymine. This group enables nucleophilic reactions (e.g., acylation, Schiff base formation), expanding its utility in drug or herbicide design . In contrast, 5-aminomethyl derivatives (e.g., ) offer additional flexibility for functionalization, such as conjugation with carboxylic acids or esters.
Pharmaceutical Relevance: Hydrochloride salts of aminomethyl derivatives (e.g., ) highlight applications in drug formulation, where solubility and stability are critical.
Physicochemical Properties
- Solubility : Longer alkyl chains (e.g., propyl) reduce aqueous solubility but improve organic solvent compatibility. Thymine, lacking alkyl groups, is water-soluble .
- Thermal Stability : Methyl and propyl substituents may enhance thermal stability compared to unsubstituted analogs, as seen in related pyrimidine-diones .
Biological Activity
5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1344331-33-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is , with a molecular weight of 183.21 g/mol. Its structural features include an amino group and a tetrahydropyrimidine ring that contribute to its biological activities.
Anticancer Properties
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. For instance:
- Topoisomerase Inhibition : Certain derivatives have been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and cell division in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines .
- Case Study : In a study conducted by Matias-Barrios et al., a related compound demonstrated potent inhibitory activity against both TopoIIα and TopoIIβ, leading to reduced proliferation in prostate cancer cells .
Antimicrobial Activity
The compound's derivatives have also been explored for their antimicrobial properties:
- In Vitro Studies : Several studies have reported that tetrahydropyrimidine derivatives exhibit antimicrobial activity against various bacterial strains. For example, compounds similar to 5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine were tested against Mycobacterium tuberculosis and showed moderate efficacy .
The biological activity of 5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in DNA replication and repair processes.
- Cell Cycle Modulation : By inhibiting topoisomerases, the compound can induce cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells has been linked to the compound's ability to disrupt normal cellular functions.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
